molecular formula C2H8N2O2S B106484 N-ethylsulfamide CAS No. 147962-42-3

N-ethylsulfamide

Cat. No. B106484
CAS RN: 147962-42-3
M. Wt: 124.17 g/mol
InChI Key: OIGRHMGALPXFHI-UHFFFAOYSA-N
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Description

N-ethylsulfamide is a compound that has been the subject of various studies due to its potential biological and chemical applications. The research has focused on its structural parameters, electron behavior, wave function, and biological properties, particularly in the context of its interactions with polar liquids and its potential as a drug candidate . The compound has also been evaluated as a nootropic agent, with studies on its solid-state structure and solution conformation . Furthermore, N-ethylsulfamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase isozymes, which are relevant in various physiological processes and diseases . The compound's potential as a COX-2 inhibitor has also been explored, with studies on its synthesis, biological evaluation, and docking analysis .

Synthesis Analysis

The synthesis of N-ethylsulfamide and its derivatives has been approached through various methods. For instance, a small library of N-hydroxysulfamides was synthesized to investigate their efficiency as inhibitors for carbonic anhydrase isozymes . Another study reported the synthesis of a series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates, highlighting the importance of the amide group for stability and COX-inhibition . Additionally, the synthesis of a 10-membered diamide disulfide ring provided insights into the conformational behavior of such cyclic structures .

Molecular Structure Analysis

The molecular structure of N-ethylsulfamide has been analyzed using various techniques. X-ray crystallography has been employed to determine the solid-state structure of related compounds, revealing details about bond angles, distances, and conformational properties . High-field NMR studies have also been conducted to understand the solution behavior of these molecules . The molecular docking studies have further elucidated the interaction of N-ethylsulfamide derivatives with biological targets, such as fungal and cancer cells, as well as enzymes like carbonic anhydrase .

Chemical Reactions Analysis

The reactivity of N-ethylsulfamide has been studied in different environments. For example, the interaction of the compound with polar liquids has been analyzed using the IEFPCM solvation model, which provides insights into its behavior in protic and aprotic solvents . The compound's ability to inhibit enzymes has been linked to its reactivity, as demonstrated by the synthesis of N-hydroxysulfamides and their evaluation as carbonic anhydrase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethylsulfamide have been characterized through computational and experimental methods. Vibrational spectroscopy assignments have been determined using quantum computation, and the ADMET properties have been predicted to assess the drug-likeness of the compound . The crystallographic studies have provided detailed information on the solid-state properties, including the unit cell dimensions and the conformation of the heterocyclic ring . The study of N-hydroxysulfosuccinimide active esters has also contributed to the understanding of the hydrophilic and membrane-impermeant nature of these compounds .

Scientific Research Applications

  • Environmental Monitoring and Human Exposure Assessment

    • Indoor and Outdoor Air Contamination : Perfluorinated alkyl sulfonamides (PFASs), including N-ethylperfluorooctane sulfonamide (EtFOSA), are used in consumer products for surface protection. A study conducted in Ottawa, Canada, found higher concentrations of PFASs in indoor air compared to outdoor, indicating indoor air as a significant source of environmental contamination (Shoeib et al., 2005). This has implications for human exposure through inhalation and dust ingestion.
  • Plant-Water-Soil Dynamics

    • Biotransformation in Wetland Plants : A study explored the interactions between wetland plants' microbial communities and N-EtFOSA under different conditions. It found that aerobic biotransformation of N-EtFOSA occurred significantly, impacting the microbial richness and diversity. This study is crucial for understanding how constructed wetlands can treat such contaminants (Yin et al., 2018).
  • Agricultural Impact

    • PFASs in Brazilian Agriculture : In Brazil, N-Ethyl perfluorooctane sulfonamide (EtFOSA) is used as a pesticide (sulfluramid) and has been linked to the presence of PFASs in the environment, including soil, water, and plantations. This study highlights the environmental impact of such chemical usage in agriculture (Nascimento et al., 2018).
  • Chemical Analysis and Drug Interactions

    • Molecular Analysis and Drug Potential : Research analyzed the structural and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide, focusing on its interactions with polar liquids and potential fungal and cancer activities. This highlights its significance in medicinal chemistry (Bharathy et al., 2021).
  • Toxicology and Mutagenesis

    • Toxicological Research : Ethyl methanesulfonate (EMS) and related compounds have been widely studied for their mutagenic and carcinogenic properties. Research in this area contributes to understanding the genetic impacts and risks associated with such substances (Muñoz, 1987; Wong et al., 1982).
  • Polysulfamides in Material Science

    • Synthesis and Applications : Studies have developed methods for synthesizing unsymmetrical sulfamides and polysulfamides, which are used in applications ranging from medicinal chemistry to materials science due to their thermal stability and potential in non-covalent dynamic networks (Kulow et al., 2020).

Mechanism of Action

Target of Action

N-Ethylsulfamide, also known as (ethylsulfamoyl)amine, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including N-Ethylsulfamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . The similarity between the structures of sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .

Biochemical Pathways

The primary biochemical pathway affected by N-Ethylsulfamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, N-Ethylsulfamide disrupts the production of folic acid, a crucial cofactor for the synthesis of nucleic acids and amino acids . This disruption leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted in the urine, often in their unchanged form .

Result of Action

The primary result of N-Ethylsulfamide’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, N-Ethylsulfamide prevents bacteria from producing essential components for their growth and replication, leading to their eventual death .

Action Environment

The action of N-Ethylsulfamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of N-Ethylsulfamide .

properties

IUPAC Name

(sulfamoylamino)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S/c1-2-4-7(3,5)6/h4H,2H2,1H3,(H2,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGRHMGALPXFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylsulfamide

CAS RN

147962-42-3
Record name (ethylsulfamoyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethylsulfamide
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N-ethylsulfamide
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N-ethylsulfamide
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N-ethylsulfamide
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N-ethylsulfamide
Reactant of Route 6
N-ethylsulfamide

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